molecular formula C7H5N3 B3350098 Pyrido[3,4-D]pyrimidine CAS No. 253-86-1

Pyrido[3,4-D]pyrimidine

Cat. No.: B3350098
CAS No.: 253-86-1
M. Wt: 131.13 g/mol
InChI Key: PAQYIEZTLSDLQO-UHFFFAOYSA-N
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Description

Pyrido[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and biological activities. This compound derivatives have been extensively studied for their roles as kinase inhibitors, making them promising candidates in cancer treatment and other therapeutic areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,4-D]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with formamide under reflux conditions can yield this compound derivatives . Another method involves the use of dicationic molten salts as catalysts, which facilitate the one-pot synthesis of this compound derivatives with high yields .

Industrial Production Methods: In industrial settings, the production of this compound derivatives often involves optimizing reaction conditions to maximize yield and minimize by-products. The use of environmentally friendly catalysts and solvent-free conditions is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrido[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound N-oxides, while reduction can produce reduced derivatives with altered electronic properties .

Scientific Research Applications

Comparison with Similar Compounds

  • Pyrido[2,3-D]pyrimidine
  • Pyrido[3,2-D]pyrimidine
  • Pyrido[4,3-D]pyrimidine
  • Quinazoline
  • Furo[2,3-D]pyrimidine

Comparison: Pyrido[3,4-D]pyrimidine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties compared to other pyridopyrimidine derivatives. This uniqueness contributes to its selective kinase inhibitory activity and its potential as a therapeutic agent .

Properties

IUPAC Name

pyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-2-8-4-7-6(1)3-9-5-10-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQYIEZTLSDLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=NC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563666
Record name Pyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253-86-1
Record name Pyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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